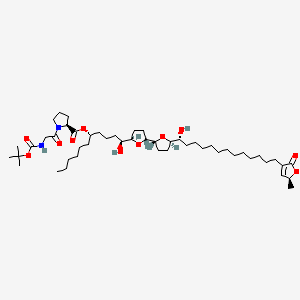
Anticancer agent 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 33 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 33 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the use of pyrimidine derivatives, which are known for their anticancer properties . The reaction conditions typically include the use of catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 33 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Anticancer agent 33 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily acts by inhibiting key enzymes and signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells . Additionally, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine derivatives
- Quinoline-chalcone hybrids
- Anthraquinone-based compounds
Comparison: Anticancer agent 33 stands out due to its unique structure and specific mechanism of action. Unlike other similar compounds, it has shown higher efficacy in inhibiting cancer cell growth and inducing apoptosis at lower concentrations . Additionally, its ability to target multiple pathways simultaneously makes it a more versatile and potent anticancer agent .
Eigenschaften
Molekularformel |
C49H84N2O11 |
|---|---|
Molekulargewicht |
877.2 g/mol |
IUPAC-Name |
[(1S,5S)-1-hydroxy-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecan-5-yl] (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C49H84N2O11/c1-6-7-8-18-23-37(59-47(56)38-25-21-32-51(38)45(54)34-50-48(57)62-49(3,4)5)24-20-27-40(53)42-29-31-44(61-42)43-30-28-41(60-43)39(52)26-19-16-14-12-10-9-11-13-15-17-22-36-33-35(2)58-46(36)55/h33,35,37-44,52-53H,6-32,34H2,1-5H3,(H,50,57)/t35-,37-,38-,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI-Schlüssel |
CFTHBBLOPSXQGX-VNGIAEKZSA-N |
Isomerische SMILES |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)OC(=O)[C@@H]4CCCN4C(=O)CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)OC(=O)C4CCCN4C(=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


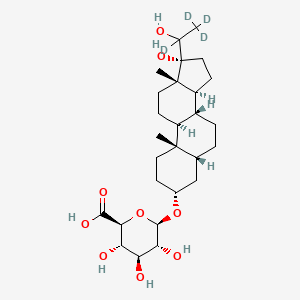
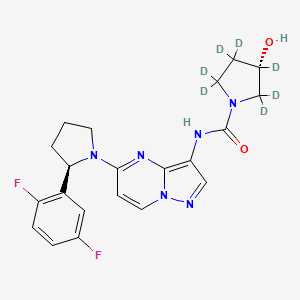
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
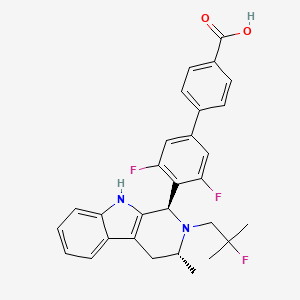
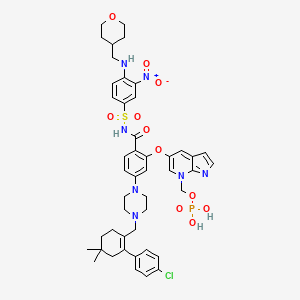



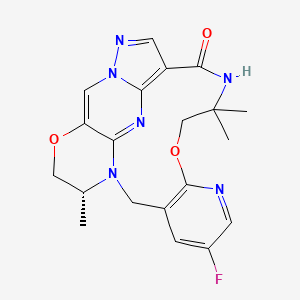
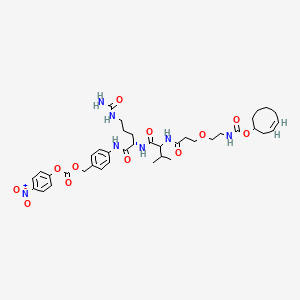
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
